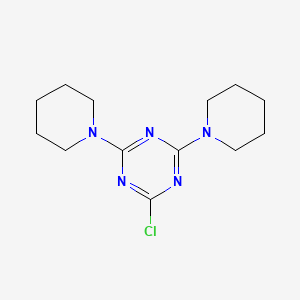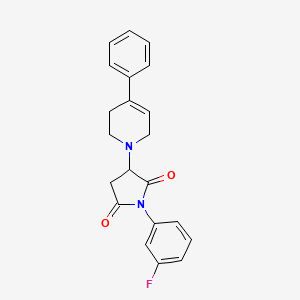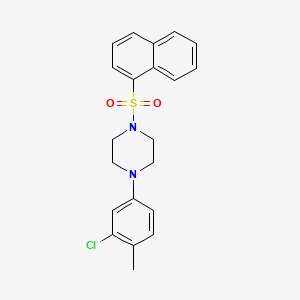
2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンは、トリアジンファミリーに属する複素環式化合物です。トリアジンは、農業、医薬品、材料科学など、さまざまな分野で多様な用途が知られています。構造中にピペリジン基と塩素原子があることから、潜在的な反応性と機能的多様性が示唆されます。
2. 製法
合成経路と反応条件
2-クロロ-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンの合成には、通常、シアヌルクロリドとピペリジンを制御された条件下で反応させることが含まれます。反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、トリエチルアミンなどの塩基を加えて置換反応を促進することで行われます。
工業的生産方法
工業規模では、この化合物の生産は、品質と収量を安定させるために連続フローリアクターを用いる場合があります。自動化システムを使用すると、温度、圧力、反応物の濃度などの正確な反応条件を維持するのに役立ちます。
3. 化学反応の分析
反応の種類
置換反応: トリアジン環の塩素原子は、さまざまな求核剤によって置換され、さまざまな誘導体を形成することができます。
酸化と還元: ピペリジン基は酸化または還元を受けることができ、化合物の電子特性を変化させます。
加水分解: トリアジン環は、酸性または塩基性条件下で加水分解され、化合物の分解につながります。
一般的な試薬と条件
求核剤: アミン、アルコール、チオールは、置換反応に使用される一般的な求核剤です。
酸化剤: 過酸化水素または過マンガン酸カリウムを酸化に使用できます。
還元剤: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的な還元剤です。
生成される主な生成物
置換生成物: 使用された求核剤に応じて、さまざまな置換トリアジン。
酸化生成物: 酸化されたピペリジン誘導体。
加水分解生成物: アミンやカルボン酸などのトリアジン環の分解生成物。
4. 科学研究の応用
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての潜在的な用途。
医学: 抗菌または抗がん活性などの潜在的な治療的特性について調査されています。
産業: 特殊化学薬品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The piperidine groups can undergo oxidation or reduction, altering the electronic properties of the compound.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Oxidized piperidine derivatives.
Hydrolysis Products: Breakdown products of the triazine ring, such as amines and carboxylic acids.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-クロロ-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用して、その活性を変化させる可能性があります。ピペリジン基は結合親和性を高める可能性があり、トリアジン環はさまざまな化学的相互作用に関与する可能性があります。
6. 類似の化合物との比較
類似の化合物
2-クロロ-4,6-ジアミノ-1,3,5-トリアジン: ピペリジン基がなく、反応性と用途が異なります。
2,4,6-トリクロロ-1,3,5-トリアジン: 3つの塩素原子を含み、置換反応でより反応性が高くなります。
2,4,6-トリ(ピペリジン-1-イル)-1,3,5-トリアジン: 3つのピペリジン基を含み、生物活性を高める可能性があります。
独自性
2-クロロ-4,6-ジ(ピペリジン-1-イル)-1,3,5-トリアジンは、塩素原子と2つのピペリジン基を組み合わせているため、特定の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Lacks the piperidine groups, leading to different reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms, making it more reactive in substitution reactions.
2,4,6-Tri(piperidin-1-yl)-1,3,5-triazine: Contains three piperidine groups, potentially increasing its biological activity.
Uniqueness
2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine is unique due to the combination of a chlorine atom and two piperidine groups, which confer specific chemical and biological properties
特性
CAS番号 |
7710-36-3 |
|---|---|
分子式 |
C13H20ClN5 |
分子量 |
281.78 g/mol |
IUPAC名 |
2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C13H20ClN5/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2 |
InChIキー |
AGBOIPKHQVWKPQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11083969.png)
![Carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester](/img/structure/B11083971.png)
![8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11083976.png)
![5-bromo-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11083985.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) adamantane-1-carboxylate](/img/structure/B11083998.png)
![methyl 4-[({(2Z)-3-benzyl-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11084007.png)
![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084013.png)
![1-(2,5-Dioxo-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B11084015.png)



![3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B11084048.png)
![2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)-N-methylacetamide](/img/structure/B11084058.png)
![Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11084061.png)
